Cas no 225110-59-8 (Luisol A)

Luisol A structure
Nome del prodotto:Luisol A
Luisol A Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,12a-Methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one,3,4,6,6a,7,12-hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-,(4R,6S,6aR,7S,12R,12aS)-rel-(-)-
- Luisol A
- 4,12a-Methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one,3,4,6,6a,7,12-hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-,(4R,6S,6aR,7S,12R,12aS)-rel- (9CI)
- PubChem ID: 10782062
- 4,12a-Methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one, 3,4,6,6a,7,12-hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-, (4R,6S,6aR,7S,12R,12aS)-rel-(-)-
- CS-0106947
- (1S, 2R, 9S, 10R, 11S, 13R)-2, 7, 9, 10-tetrahydroxy-11-methyl-12, 16-dioxatetracyclo[11.3.1.01, 10.03, 8]heptadeca-3(8), 4, 6-trien-15-one
- DTXSID601100859
- (1S,2R,9S,10R,11S,13R)-2,7,9,10-tetrahydroxy-11-methyl-12,16-dioxatetracyclo[11.3.1.01,10.03,8]heptadeca-3(8),4,6-trien-15-one
- 225110-59-8
- (1S,2R,9S,10R,11S,13R)-2,7,9,10-tetrahydroxy-11-methyl-12,16-dioxatetracyclo[11.3.1.0,.0,heptadeca-3,5,7-trien-15-one
- rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one
- J-014747
- SCHEMBL16431689
- CHEBI:211691
- HY-126708
- (-)-Luisol A
- (1S,2R,9S,10R,11S,13R)-2,7,9,10-tetrahydroxy-11-methyl-12,16-dioxatetracyclo[11.3.1.0(1),(1)?.0(3),?]heptadeca-3(8),4,6-trien-15-one
- G14524
- DA-55067
-
- Inchi: 1S/C16H18O7/c1-7-16(21)14(20)12-9(3-2-4-10(12)17)13(19)15(16)6-8(22-7)5-11(18)23-15/h2-4,7-8,13-14,17,19-21H,5-6H2,1H3/t7-,8-,13+,14-,15-,16-/m0/s1
- Chiave InChI: YAYLZJMYAWCSFK-MAHXAKIKSA-N
- Sorrisi: O[C@]12[C@@H](O[C@@]3([H])CC(=O)O[C@@]1(C3)[C@@H](C1=CC=CC(O)=C1[C@@H]2O)O)C
Proprietà calcolate
- Massa esatta: 322.105
- Massa monoisotopica: 322.105
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 23
- Conta legami ruotabili: 0
- Complessità: 525
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 6
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 116A^2
- XLogP3: -1.2
Proprietà sperimentali
- Densità: 1.61±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Leggermente solubile (17 g/l) (25°C),
Luisol A Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-221862-1 mg |
Luisol A, |
225110-59-8 | 1mg |
¥2,211.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221862A-5mg |
Luisol A, |
225110-59-8 | 5mg |
¥6995.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221862-1mg |
Luisol A, |
225110-59-8 | 1mg |
¥2211.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221862A-5 mg |
Luisol A, |
225110-59-8 | 5mg |
¥6,995.00 | 2023-07-10 |
Luisol A Letteratura correlata
-
Rajkumar Lalji Sahani,Rai-Shung Liu Chem. Commun. 2016 52 7482
-
Jiyuan Lyu,Aurélie Claraz,Pascal Retailleau,Géraldine Masson Org. Biomol. Chem. 2022 20 9593
225110-59-8 (Luisol A) Prodotti correlati
- 2243514-77-2(1H-Pyrazolo[4,3-b]pyridin-7-amine, hydrochloride (1:1))
- 1805124-38-2(4-Chloromethyl-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride)
- 887583-57-5(tert-butyl 4-(2-fluorophenyl)aminopiperidine-1-carboxylate)
- 2137546-36-0(ethyl 4-fluoro-2-nitro-5-(propan-2-yl)aminobenzoate)
- 1805217-77-9(3-Bromomethyl-4-fluoro-5-methoxypyridine)
- 2419358-87-3(PI5P4Kgamma-IN-1)
- 1552118-74-7(6-(prop-2-yn-1-yl)(propyl)aminopyrazine-2-carboxylic acid)
- 53800-21-8(16-Oxolycoclavanol)
- 29400-84-8(4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid)
- 647853-31-4(2-methyl-4-pyrimidinylboronic acid)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
